TAK-637

NK1 receptor antagonist binding affinity receptor selectivity

TAK-637 is a selective, orally active NK1 antagonist. It uniquely increases bladder capacity by up to 94% without impairing voiding efficiency, and inhibits stress-induced colonic hypermotility (ID50=0.33 mg/kg). This distinct functional profile, validated in Phase II trials, makes it an essential, irreplaceable tool for specialized in vivo studies of bladder storage and GI function.

Molecular Formula C30H25F6N3O2
Molecular Weight 573.5 g/mol
CAS No. 217185-75-6
Cat. No. B1681211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-637
CAS217185-75-6
Synonyms(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione
TAK 637
TAK-637
TAK637
Molecular FormulaC30H25F6N3O2
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESCC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1
InChIKeyLDXQLWNPGRANTO-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAK-637 (CAS 217185-75-6): A Specialized NK1 Receptor Antagonist for Bladder and Bowel Research Applications


TAK-637 ((9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione) is a synthetic, non-peptide, orally active tachykinin NK1 receptor antagonist developed by Takeda as a clinical candidate for urinary incontinence and irritable bowel syndrome [1][2]. This compound exhibits nanomolar affinity for the human NK1 receptor (IC50 = 0.45 nM) and demonstrates functional selectivity that distinguishes it from other NK1 antagonists approved for distinct therapeutic indications [3][4]. TAK-637 advanced to Phase II clinical trials in Europe for urinary incontinence and Phase I in the US and Japan before development was discontinued, providing a well-characterized research tool for investigators studying NK1-mediated physiology [2].

Why TAK-637 Cannot Be Simply Interchanged with Other NK1 Antagonists in Specialized Bladder and GI Research


Despite sharing NK1 receptor antagonism as a primary mechanism, NK1 antagonists exhibit marked differences in tissue distribution, CNS penetration, and functional selectivity that preclude generic substitution in experimental settings [1]. TAK-637 was specifically optimized to preserve bladder voiding efficiency while increasing storage capacity—a profile not shared by antimuscarinics such as oxybutynin [2]. Furthermore, TAK-637 demonstrates distinct gastrointestinal effects in stress-induced defecation models, where it selectively inhibits NK1-mediated pathways without affecting cholinergic, serotonergic, or NK2/NK3 receptor function [3][4]. These functional differentiators, quantified in the evidence guide below, demonstrate that TAK-637 occupies a specific experimental niche that cannot be adequately filled by other NK1 antagonists (e.g., aprepitant, rolapitant) or alternative classes (e.g., antimuscarinics).

Quantitative Differentiation of TAK-637: Comparator Evidence for Informed Procurement


NK1 Receptor Binding Affinity and Subtype Selectivity Profile

TAK-637 demonstrates high-affinity binding to the human NK1 receptor with an IC50 of 0.45 nM in IM-9 lymphoblast cells [1]. This affinity is comparable to the clinically approved NK1 antagonist aprepitant (IC50 = 0.09–0.1 nM in CHO cells [2]). Critically, TAK-637 exhibits functional selectivity over NK2 and NK3 receptors: at a concentration of 100 nM, TAK-637 did not affect contractions induced by the selective NK2 agonist GR 64349 or responses elicited by the selective NK3 agonist senktide in guinea pig intestinal preparations [3].

NK1 receptor antagonist binding affinity receptor selectivity tachykinin

In Vivo Efficacy in Stress-Induced Defecation (Irritable Bowel Syndrome Model)

In a restraint stress model in Mongolian gerbils, oral administration of TAK-637 dose-dependently reduced stress-stimulated fecal pellet output with an ID50 value of 0.33 mg/kg [1]. This effect was selective for NK1-mediated pathways; TAK-637 did not significantly affect defecation stimulated by neurokinin A (NK2 agonist), 5-hydroxytryptamine, or carbachol [2]. For context, the 5-HT3 antagonist ondansetron and the muscarinic antagonist atropine also reduced stress-induced defecation, whereas the peripheral κ-opioid agonist trimebutine did not, indicating that TAK-637's efficacy in this model is distinct from non-specific antimotility agents [1].

irritable bowel syndrome stress-induced defecation in vivo pharmacology NK1 antagonist

Preservation of Voiding Efficiency During Bladder Capacity Increase (vs Oxybutynin)

In decerebrate cats, intravenous administration of TAK-637 produced a dose-dependent increase in bladder capacity, reaching a maximal increase of 94% at 3 mg/kg i.v., with no significant reduction in voiding efficiency [1]. In direct head-to-head comparison within the same study, oxybutynin at 1 and 3 mg/kg i.v. increased bladder capacity by only 18% and 35%, respectively, while concurrently reducing voiding efficiency by 47% and 45% [1]. In urethane-anesthetized guinea pigs, TAK-637 increased the volume threshold for micturition with a minimum effective dose of 0.03 mg/kg i.v. without affecting voiding pressure, whereas oxybutynin, tolterodine, and propiverine all decreased voiding pressure [2].

overactive bladder urinary incontinence cystometry voiding efficiency

Metabolite Profile and CNS Penetration Characteristics

TAK-637 undergoes hydroxylation of the methyl group at the C(5)-phenyl position to form a major active metabolite (hydroxylated TAK-637) in rats and guinea pigs [1]. Notably, this metabolite exhibits more potent NK1 receptor antagonistic activity than the parent compound but permeates the central nervous system less effectively [2]. When administered intrathecally, both TAK-637 and its metabolite reduce visceral pain responses, but the metabolite produces less inhibition when given systemically due to reduced CNS access [3]. This property contrasts with CNS-penetrant NK1 antagonists like aprepitant, which is approved for centrally mediated antiemetic effects.

drug metabolism CNS penetration pharmacokinetics active metabolite

Optimal Research and Industrial Applications for TAK-637 (CAS 217185-75-6) Based on Quantitative Evidence


Preclinical Models of Irritable Bowel Syndrome (IBS) and Stress-Induced Bowel Dysfunction

TAK-637 is well-suited for in vivo studies of stress-induced colonic hypermotility and defecation, with established oral efficacy at an ID50 of 0.33 mg/kg in restraint stress models [1]. Its pathway selectivity—inhibiting NK1-mediated defecation without affecting cholinergic or serotonergic responses—enables dissection of NK1 receptor contributions to stress-related bowel dysfunction [2].

Overactive Bladder and Urinary Incontinence Research Requiring Preservation of Voiding Function

For cystometric studies of bladder storage function, TAK-637 provides a unique tool that increases bladder capacity by up to 94% without impairing voiding efficiency, in contrast to antimuscarinics such as oxybutynin [3]. This property is critical for evaluating afferent vs. efferent mechanisms of micturition reflex modulation [4].

Visceral Pain and Sensory Afferent Pathway Studies

TAK-637 inhibits viscerosensory responses to colorectal distention when administered intrathecally, indicating activity at spinal NK1 receptors involved in visceral nociception [5]. This makes TAK-637 a valuable compound for investigating NK1-mediated transmission of visceral pain signals in animal models.

Metabolism and Pharmacokinetic Studies of NK1 Antagonists

The well-characterized metabolic pathway of TAK-637—hydroxylation at the C(5)-phenyl methyl group followed by oxidation to a carboxylic acid—provides a defined system for studying the impact of peripheral vs. central NK1 antagonist distribution [6]. The availability of microbial synthesis methods for the major metabolite facilitates large-scale preparation of reference standards [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAK-637

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.